2,6-Dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one is a chemical compound with the molecular formula and a molecular weight of approximately 252.12 g/mol. This compound features a quinazolinone core structure, which is characterized by a fused bicyclic system containing nitrogen atoms. The presence of two chlorine atoms at the 2 and 6 positions, along with a 3-chloropropyl side chain at the 3 position, contributes to its unique chemical properties and potential biological activities.
The chemical reactivity of 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one can be explored through various types of reactions:
Research indicates that derivatives of quinazolin-4(3H)-one, including 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one, exhibit significant biological activities. Notably, these compounds have been evaluated for their potential as inhibitors of various tyrosine kinases, such as cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptor 2 (VEGFR2). In vitro studies have shown that some derivatives possess cytotoxic effects against cancer cell lines, indicating their potential as anticancer agents .
The synthesis of 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one can be achieved through several methods:
The applications of 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one are primarily found in medicinal chemistry:
Interaction studies involving 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one focus on its binding affinity and inhibitory activity against key enzymes involved in cancer progression. Molecular docking studies have suggested that this compound may act as an ATP non-competitive inhibitor against certain kinases, providing insights into its mechanism of action .
Several compounds share structural similarities with 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 2,4-Dichloroquinazolin-4(3H)-one | Two chlorine atoms at positions 2 and 4 | Exhibits different kinase inhibitory profiles |
| 2-Chloro-6-methylquinazolin-4(3H)-one | One chlorine atom and a methyl group | Potentially lower cytotoxicity compared to dichloro derivative |
| 1-Methyl-2-(3-chloropropyl)quinazolin-4(3H)-one | Methyl substitution at position 1 | Altered pharmacokinetic properties |
These comparisons highlight the unique presence of two chlorine substituents and a specific side chain in 2,6-dichloro-3-(3-chloropropyl)quinazolin-4(3H)-one, which may influence its biological activity and therapeutic potential differently than its analogs.